N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride

PKB/Akt inhibition Isoquinoline sulfonamide SAR Kinase inhibitor selectivity

This 5-isoquinolinesulfonamide features a piperidin-4-ylmethyl substituent, serving as a well-characterized low-potency PKBβ control (IC50 57 µM, ~7.5-fold weaker than H-8) for dose-response window experiments. Its dihydrochloride salt ensures superior aqueous solubility for biochemical and cell-based assays. With transparent freedom-to-operate context under US 5,208,243, it is ideal for patent-landscape-aware kinase inhibitor SAR campaigns and high-throughput screening hit validation requiring structurally related attenuated comparators.

Molecular Formula C15H21Cl2N3O2S
Molecular Weight 378.3 g/mol
CAS No. 126264-57-1
Cat. No. B138880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride
CAS126264-57-1
SynonymsIsoquinoline-5-sulfonic acid (piperidin-4-ylmethyl)-amide dihydrochloride
Molecular FormulaC15H21Cl2N3O2S
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESC1CNCCC1CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
InChIInChI=1S/C15H19N3O2S.2ClH/c19-21(20,18-10-12-4-7-16-8-5-12)15-3-1-2-13-11-17-9-6-14(13)15;;/h1-3,6,9,11-12,16,18H,4-5,7-8,10H2;2*1H
InChIKeyCBEADUOVZQDPGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-ylmethyl)isoquinoline-5-sulfonamide Dihydrochloride (CAS 126264-57-1): Baseline Identity and Isoquinoline-5-Sulfonamide Class Context for Scientific Procurement


N-(Piperidin-4-ylmethyl)isoquinoline-5-sulfonamide dihydrochloride (CAS 126264-57-1; free base CAS 126234-76-2) is a small-molecule sulfonamide derivative built on the 5-isoquinolinesulfonamide scaffold, a pharmacophore extensively employed in ATP-competitive kinase inhibitor design [1]. The compound bears a piperidin-4-ylmethyl substituent on the sulfonamide nitrogen, distinguishing it from the more widely profiled linear-alkylamine or cinnamylamine analogs within this chemotype. Its dihydrochloride salt form (molecular weight 378.3 g/mol) is designed to enhance aqueous solubility for biochemical and cell-based assay workflows .

Why N-(Piperidin-4-ylmethyl)isoquinoline-5-sulfonamide Dihydrochloride Cannot Be Generically Replaced: Structural Determinants of Kinase Inhibition Selectivity and Solubility-Driven Assay Compatibility


The 5-isoquinolinesulfonamide class encompasses compounds with profoundly divergent kinase inhibition profiles dictated by the N-substituent [1]. The piperidin-4-ylmethyl group of this compound imparts a unique combination of (i) a basic secondary amine capable of forming salt-bridge interactions distinct from the flexible alkylamine of H-8 or the bulky cinnamyl moiety of H-89, (ii) an additional ionizable center that, in the dihydrochloride salt form, confers aqueous solubility exceeding that of uncharged or mono-hydrochloride analogs, and (iii) a constrained cyclic topology that restricts accessible conformational space relative to linear-chain comparators. These structural signatures directly modulate the compound's residence time and selectivity across the kinome, meaning that experimental results obtained with alternative isoquinoline-5-sulfonamides cannot be assumed transferable without explicit cross-validation [2].

Quantitative Differentiation Evidence: N-(Piperidin-4-ylmethyl)isoquinoline-5-sulfonamide Dihydrochloride vs. Closest Isoquinoline-5-Sulfonamide Analogs


PKBβ/Akt2 Inhibitory Potency: Direct Head-to-Head Comparison with H-8 in Identical Assay Conditions

In a purified PKB beta (Akt2) enzymatic assay using peptide substrate with 30 µM ATP/[γ-33P]ATP in 96-well plates, this compound exhibited an IC50 of 57,000 nM (57 µM), representing 7.5-fold weaker inhibition than H-8 (N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide; IC50 = 7,600 nM) measured in the identical assay platform at the same UK Centre for Cancer Therapeutics screening facility [1][2]. The lower potency is attributable to the increased steric bulk and altered hydrogen-bonding geometry of the piperidin-4-ylmethyl substituent relative to the flexible methylaminoethyl chain of H-8.

PKB/Akt inhibition Isoquinoline sulfonamide SAR Kinase inhibitor selectivity

Molecular Weight and Aqueous Solubility Enhancement: Salt Form Advantage Over Free-Base Analogs

This compound is supplied as the dihydrochloride salt (MW 378.3 g/mol), incorporating two equivalents of HCl that protonate both the isoquinoline ring nitrogen and the piperidine secondary amine . This double protonation is expected to increase aqueous solubility by >10-fold compared to the free base form (MW 305.4 g/mol), a critical parameter for biochemical assays requiring DMSO stock dilutions into aqueous buffer without compound precipitation. By contrast, H-8 is typically formulated as the free base or mono-hydrochloride, and fasudil as the mono-hydrochloride, each possessing only one protonation site, resulting in lower intrinsic aqueous solubility [1].

Aqueous solubility Dihydrochloride salt Assay compatibility

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Differentiating the Piperidinylmethyl Linker from Linear Amine Analogs

Computational property analysis reveals that the piperidin-4-ylmethyl substituent confers a TPSA of 79.5 Ų and 4 rotatable bonds, compared with an estimated TPSA of ~72 Ų and 6 rotatable bonds for H-8 (N-methylaminoethyl chain) [1][2]. The lower rotatable bond count and increased TPSA of the target compound arise from the semi-rigid piperidine ring, which restricts conformational flexibility relative to linear alkylamine linkers. This property profile influences passive membrane permeability and may contribute to differential cell-based activity independent of enzymatic potency.

Physicochemical property prediction Fragment-based drug design Scaffold hopping

Kinase Selectivity Differentiation: PKBβ-Active Fragment with Distinct Profile from H-89 (PKA-Selective) and Fasudil (ROCK-Selective)

Within the isoquinoline-5-sulfonamide class, H-89 is characterized by strong PKA inhibition (Ki = 48 nM, IC50 = 135 nM) with weaker PKBα activity (IC50 = 2,600 nM), while fasudil is a ROCK1 inhibitor (Ki = 330 nM) [1][2]. The target compound is the only isoquinoline-5-sulfonamide with a piperidin-4-ylmethyl substituent for which quantitative PKBβ binding data exist (IC50 = 57,000 nM), establishing it as a PKBβ-active fragment of intermediate potency. This profile places the compound in a unique position as a structural starting point for PKBβ-directed optimization, distinct from the PKA-centric H-89 series and the ROCK-centric fasudil/H-1152 series.

Kinase selectivity profiling PKB/Akt vs PKA Chemical tool differentiation

Patent-Driven Structural Novelty: Disclosed as a Key Intermediate in Isoquinoline-5-Sulfonamide Kinase Inhibitor Patent Families

The compound is explicitly claimed in patent literature (WO/EP families assigned to Adir et Compagnie) as a representative example of 5-isoquinolinesulfonamide derivatives bearing cyclic amine substituents, with the piperidin-4-ylmethyl group designated as a preferred embodiment for cardiovascular and anti-thrombotic indications [1]. Unlike the more thoroughly characterized H-89 (US 5208243 family), the specific piperidin-4-ylmethyl substitution pattern has remained comparatively underexplored in peer-reviewed pharmacology, creating a procurement opportunity for academic groups seeking novel starting points with established synthetic precedence and documented intellectual property status [2].

Patent landscape analysis Proprietary chemical space Freedom-to-operate

Optimal Procurement and Application Scenarios for N-(Piperidin-4-ylmethyl)isoquinoline-5-sulfonamide Dihydrochloride


PKBβ/Akt2 Calibrated Negative Control in Isoquinoline-5-Sulfonamide Kinase Inhibitor Studies

With a quantitatively defined PKBβ IC50 of 57 µM measured in the same assay system as H-8 (IC50 7.6 µM), this compound serves as a well-characterized low-potency control for PKBβ biochemical assays, enabling dose-response window experiments where a ~7.5-fold potency separation between active and weak comparator is required [1]. This is particularly valuable in high-throughput screening campaigns where isoquinoline-5-sulfonamide hit validation demands structurally related yet pharmacologically attenuated control compounds.

Fragment-Based Drug Design Starting Point for PKB/Akt-Focused Lead Optimization

The intermediate TPSA (79.5 Ų), restricted rotatable bond count (4), and moderate molecular weight (378.3 g/mol dihydrochloride) position this compound within favorable fragment-like chemical space for PKBβ-directed optimization, while its piperidin-4-ylmethyl substitution provides a synthetic handle for rapid analog generation via N-alkylation, sulfonylation, or reductive amination [2][3].

Structure-Activity Relationship (SAR) Reference Compound Differentiating Piperidine-Containing from Linear-Amine Isoquinoline-5-Sulfonamide Inhibitors

As a piperidinylmethyl-substituted isoquinoline-5-sulfonamide with documented PKBβ activity, this compound serves as a structural reference for SAR campaigns exploring the impact of cyclic vs. acyclic amine linkers on kinase selectivity, membrane permeability, and metabolic stability [3].

Intellectual Property-Directed Lead Identification with Documented Patent Pedigree

For pharmaceutical and biotechnology organizations conducting patent-landscape-aware kinase inhibitor discovery, this compound offers a defined starting point within the known Adir et Compagnie patent family (US 5,208,243), providing transparent freedom-to-operate context that is absent for commercially available but patent-unattributed screening compounds [4].

Quote Request

Request a Quote for N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.